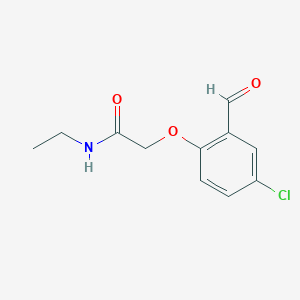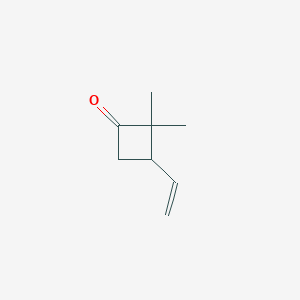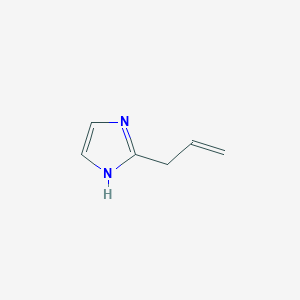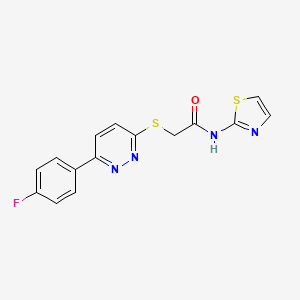![molecular formula C9H14O B14137836 1,4-Dimethylbicyclo[2.2.1]heptan-7-one CAS No. 89243-99-2](/img/structure/B14137836.png)
1,4-Dimethylbicyclo[2.2.1]heptan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethylbicyclo[2.2.1]heptan-7-one is a bicyclic ketone with a unique structure that includes two methyl groups attached to the bicycloheptane framework. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylbicyclo[2.2.1]heptan-7-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethylbicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,4-Dimethylbicyclo[22
Wissenschaftliche Forschungsanwendungen
1,4-Dimethylbicyclo[2.2.1]heptan-7-one finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,4-Dimethylbicyclo[221]heptan-7-one exerts its effects involves interactions with various molecular targets The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the compound
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with similar structural features but different substitution patterns.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one:
Uniqueness
1,4-Dimethylbicyclo[2.2.1]heptan-7-one stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its stability and versatility make it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
89243-99-2 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1,4-dimethylbicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C9H14O/c1-8-3-5-9(2,6-4-8)7(8)10/h3-6H2,1-2H3 |
InChI-Schlüssel |
SKVSUNMZRFXNAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C1=O)(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)

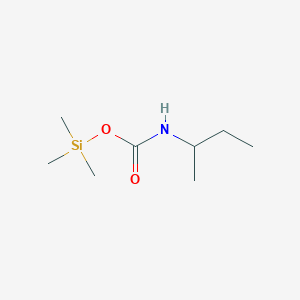
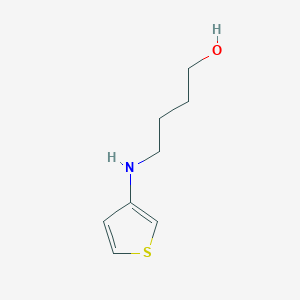
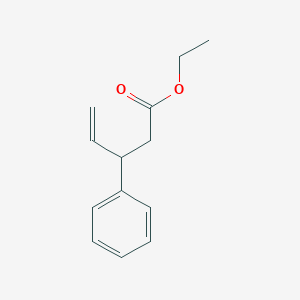

![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14137795.png)
